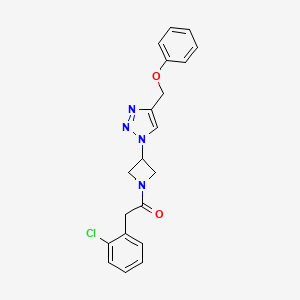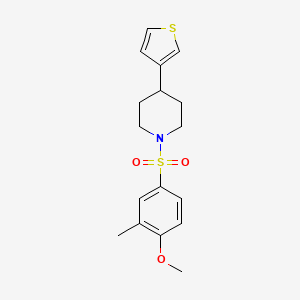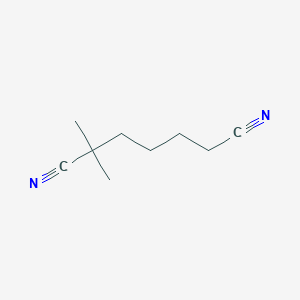
2,2-Dimethylheptanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Effects of Fuel Properties on Combustion and Emissions
This study investigates the effects of different fuel properties on combustion and emissions in a diesel engine, specifically focusing on the blending of various compounds with diesel fuel, including n-heptane and dimethylfuran (DMF) derivatives. The research highlights how the cetane number and the presence of oxygen within the fuel blend can influence combustion processes and emissions, such as soot and NOx. Although not directly related to 2,2-Dimethylheptanedinitrile, understanding the impact of molecular structure on fuel properties and emissions can provide insights into potential applications for similar compounds in fuel formulations (Haifeng Liu et al., 2013).
Acid-Amide Intermolecular Hydrogen Bonding
This research explores the hydrogen bonding interactions between acid and amide groups in a specific compound, demonstrating the importance of such interactions in molecular recognition and dimer formation. Although the study focuses on a different compound (2,2-dimethylbutynoic acid with a pyridone terminus), it underlines the significance of hydrogen bonding in the design of molecular structures with specific properties, potentially relevant to the study and application of 2,2-Dimethylheptanedinitrile in materials science or pharmaceuticals (P. Wash et al., 1997).
Adsorption and Photocatalyzed Oxidation of Methylated Arsenic Species
The study on the adsorption and photocatalytic degradation of methylated arsenic compounds over TiO2 surfaces may offer insights into environmental applications of 2,2-Dimethylheptanedinitrile, should it possess similar reactivity or application potential in environmental remediation technologies. This research demonstrates how specific compounds can be degraded under photocatalytic conditions, potentially relevant for the degradation or transformation of various organic compounds in environmental settings (T. Xu et al., 2007).
Review on the Synthesis of Dimethyl Carbonate
While not directly related to 2,2-Dimethylheptanedinitrile, this review discusses the synthesis of dimethyl carbonate (DMC), highlighting various industrial routes and the challenges and opportunities in DMC production. Insights into catalysis, environmental friendliness, and efficiency in the synthesis processes might provide relevant information for the synthesis or application of 2,2-Dimethylheptanedinitrile in chemical manufacturing or as a potential solvent or reagent (Hong-Zi Tan et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,2-dimethylheptanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2,8-11)6-4-3-5-7-10/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKLUZXRGCJAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCC#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylheptanedinitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-fluorobenzyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2768922.png)
![8-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2768924.png)
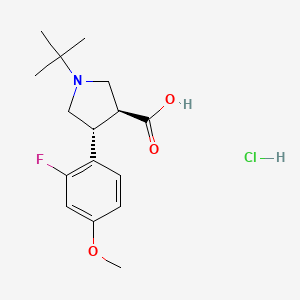
![Boc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid](/img/no-structure.png)
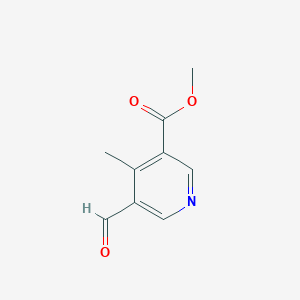
![N-(2-chloro-4-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2768934.png)
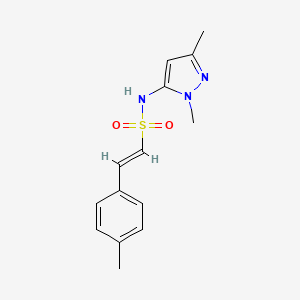
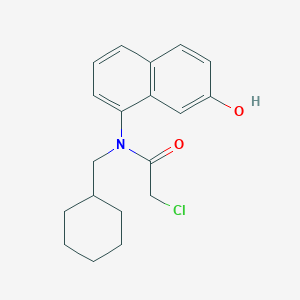

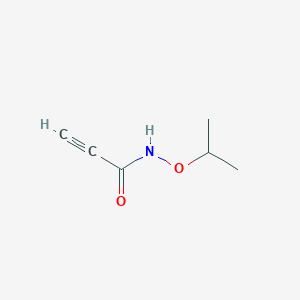
![3-(Prop-2-enoylamino)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)propanamide](/img/structure/B2768939.png)
![4-[[2-(6-Cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B2768942.png)
